molecular formula C15H14N2O2 B086827 N-(Benzylideneamino)-4-methoxy-benzamide CAS No. 51651-81-1

N-(Benzylideneamino)-4-methoxy-benzamide

Cat. No.: B086827
CAS No.: 51651-81-1
M. Wt: 254.28 g/mol
InChI Key: XHYYXBAFSXMSKM-LFIBNONCSA-N
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Description

N-(Benzylideneamino)-4-methoxy-benzamide: is an organic compound characterized by the presence of a benzylideneamino group attached to a 4-methoxy-benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzylideneamino)-4-methoxy-benzamide typically involves the condensation reaction between 4-methoxybenzamide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzamide+BenzaldehydeAcid CatalystThis compound\text{4-Methoxybenzamide} + \text{Benzaldehyde} \xrightarrow{\text{Acid Catalyst}} \text{this compound} 4-Methoxybenzamide+BenzaldehydeAcid Catalyst​this compound

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(Benzylideneamino)-4-methoxy-benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: : The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or methoxy groups. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products, substituted amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, N-(Benzylideneamino)-4-methoxy-benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of heterocyclic compounds and polymers.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new therapeutic agents.

Medicine

This compound has shown promise in medicinal chemistry as a lead compound for the development of drugs targeting specific diseases. Its ability to form stable complexes with metal ions also makes it a candidate for use in diagnostic imaging.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(Benzylideneamino)-4-methoxy-benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(Benzylideneamino)-4-hydroxy-benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(Benzylideneamino)-4-nitro-benzamide: Contains a nitro group, which can significantly alter its reactivity and biological activity.

    N-(Benzylideneamino)-4-chloro-benzamide: The presence of a chlorine atom can enhance its electrophilicity and potential as a halogenated intermediate.

Uniqueness

N-(Benzylideneamino)-4-methoxy-benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from its analogs with different substituents.

Properties

CAS No.

51651-81-1

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-methoxybenzamide

InChI

InChI=1S/C15H14N2O2/c1-19-14-9-7-13(8-10-14)15(18)17-16-11-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)/b16-11+

InChI Key

XHYYXBAFSXMSKM-LFIBNONCSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2

Pictograms

Environmental Hazard

Origin of Product

United States

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